Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is a chemical compound that features a pyrazine ring substituted with a pyrrolidine group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine and methanol in the presence of a dehydrating agent. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrazine ring can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrazine derivatives: These compounds share the pyrazine ring and are used in various chemical and biological applications .
Uniqueness
Methyl 5-(pyrrolidin-1-yl)pyrazine-2-carboxylate is unique due to its combination of the pyrrolidine and pyrazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Properties
CAS No. |
944133-94-2 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-pyrrolidin-1-ylpyrazine-2-carboxylate |
InChI |
InChI=1S/C10H13N3O2/c1-15-10(14)8-6-12-9(7-11-8)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |
InChI Key |
NFPDGKFKCUNPHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)N2CCCC2 |
Origin of Product |
United States |
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